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Cat. No.: B1163272 Get Quote

Executive Summary: The Dual-Action Profile
While classical tryptamines (e.g., DMT, Psilocin) are primarily characterized by 5-HT

receptor agonism, N,N-diisopropyltryptamine (DiPT) analogs exhibit a unique pharmacological
divergence.[1] The bulky isopropyl groups on the amine nitrogen create steric hindrance that
often reduces 5-HT

efficacy while retaining or enhancing affinity for monoamine transporters.

This guide focuses on the Half-Maximal Inhibitory Concentration (IC

) at the Serotonin Transporter (SERT).[1][2][3] A lower IC

indicates more potent inhibition, which correlates with "entactogenic" effects (similar to MDMA)
by increasing synaptic serotonin levels.

Comparative Data Analysis
The following table synthesizes experimental data from key pharmacological studies (e.g.,

Rickli et al., PDSP). Note the distinction between Ki (binding affinity) and IC

(functional uptake inhibition).[2]

Table 1: SERT Inhibition and Binding Profiles of DiPT Analogs
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Compound
Common
Name

SERT
Uptake IC

(nM)

SERT
Binding K

(nM)

5-HT

Affinity K

(nM)

Pharmacolo
gical
Classificati
on

5-MeO-DiPT
Foxy / Foxy

Methoxy

239 – 24,215

[1, 2]
874 – 1,618 16 – 162

Hybrid

Agonist-

Reuptake

Inhibitor

(SNRI-like)

4-HO-DiPT Iprocin
163 – 2,400

[3, 4]
419 – 1,800 120 – 922

Primarily

Psychedelic

(Agonist) with

moderate

SERT activity

DiPT —
~3,000 (Low

µM) [4]
2,980 ~500

Auditory

Hallucinogen

/ Weak SERT

Inhibitor

5-MeO-MiPT Moxy 29,768 [2] 2,869 147

Hybrid

Agonist-

Reuptake

Inhibitor

MDMA
Ecstasy

(Reference)
~100 – 500 ~200 >10,000

Potent

Releaser /

Reuptake

Inhibitor
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Technical Insight: 5-MeO-DiPT shows the most significant variability in reported IC

values. This is likely due to assay conditions (buffer composition, incubation time).

However, its functional profile in vivo strongly suggests significant SERT blockade,

contributing to its distinct stimulant/entactogenic effects compared to the purely

psychedelic 4-HO-DiPT.

Structure-Activity Relationship (SAR) Mechanism
The interaction of DiPT analogs with SERT is governed by two main structural variables:

N-Substitution (The Isopropyl Factor):

The N,N-diisopropyl moiety is bulky. While it fits into the 5-HT

receptor binding pocket (albeit with altered signaling, often affecting auditory processing in
the case of DiPT), it creates steric clashes within the SERT translocation channel.

Result: Generally lower SERT potency compared to N-methyl or N-ethyl analogs (e.g.,

MDMA or 5-MeO-DMT).

Ring Substitution (5-MeO vs. 4-HO):

5-Methoxy (5-MeO): Increases lipophilicity and electron density at the 5-position. This

substitution generally favors SERT binding over the 4-hydroxy substitution. 5-MeO-DiPT

acts as a monoamine reuptake inhibitor with significant potency at SERT and NET

(Norepinephrine Transporter).

4-Hydroxy (4-HO): The polar hydroxyl group at position 4 (as in Psilocin/4-HO-DiPT) forms

strong hydrogen bonds in the 5-HT

receptor but is less favorable for the hydrophobic pocket of SERT. Consequently, 4-HO-
DiPT is a more selective 5-HT
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agonist with weaker SERT inhibition.[4][5]

Visualizing the Mechanism
The following diagram illustrates the divergent signaling pathways based on the dominant

mechanism (Agonism vs. Inhibition).
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Figure 1: Pharmacological divergence of DiPT analogs. 5-MeO substitutions favor the upper

pathway (SERT inhibition), while 4-HO substitutions favor the lower pathway (Receptor

Agonism).

Experimental Protocol: [³H]-5-HT Uptake Assay
To determine the IC

values cited above, a competitive radioligand uptake assay is the industry standard. This
protocol measures the ability of the test compound to prevent the internalization of tritiated
serotonin into synaptosomes or transfected cells (e.g., HEK293-SERT).

Protocol Workflow
Cell Preparation: Use HEK293 cells stably expressing human SERT (hSERT). Plate at

density of

cells/well in poly-D-lysine coated plates.

Buffer Equilibration: Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing 0.1%

ascorbic acid (to prevent oxidation of monoamines) and 10 µM pargyline (to inhibit MAO
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activity).

Pre-Incubation: Incubate cells with the Test Compound (DiPT analog) at varying

concentrations (

to

M) for 10 minutes at 25°C.

Substrate Addition: Add [³H]-5-HT (final concentration ~20 nM) and incubate for exactly 10

minutes.

Critical Step: Time must be optimized to ensure uptake is in the linear range.

Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold KRH buffer to stop

transport.

Lysis & Counting: Lyse cells with 1% SDS or NaOH. Quantify radioactivity using Liquid

Scintillation Counting (LSC).[6]

Data Analysis: Normalize counts to "Total Uptake" (vehicle) and "Non-Specific Uptake"

(fluoxetine control). Fit data to a sigmoid dose-response curve to derive IC

.

Workflow Diagram
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Figure 2: Step-by-step workflow for the [³H]-5-HT Uptake Inhibition Assay used to generate the

comparative data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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